(R)-ONO-2952: A Technical Guide to its Mechanism of Action
(R)-ONO-2952: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ONO-2952 is a novel, selective antagonist of the Translocator Protein 18 kDa (TSPO), a key protein in the outer mitochondrial membrane. Primarily expressed in steroid-producing cells, including glial cells in the central nervous system, TSPO plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. By modulating neurosteroidogenesis and noradrenergic systems, (R)-ONO-2952 has shown potential in preclinical and clinical studies for the treatment of stress-related disorders, including irritable bowel syndrome (IBS), anxiety, and fibromyalgia.[1] This technical guide provides an in-depth overview of the core mechanism of action of (R)-ONO-2952, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: TSPO Antagonism
The primary mechanism of action of (R)-ONO-2952 is its potent and selective antagonism of TSPO.[1] This interaction inhibits the function of TSPO, leading to a downstream modulation of neurosteroid production and noradrenergic neurotransmission, particularly under conditions of stress.
Signaling Pathway of (R)-ONO-2952 Action
Caption: Signaling pathway of (R)-ONO-2952's mechanism of action.
Quantitative Data
Binding Affinity and Selectivity
(R)-ONO-2952 demonstrates high binding affinity for both rat and human TSPO. Its selectivity is a key feature, with significantly lower affinity for a wide range of other receptors, transporters, and ion channels.
| Target | Species | Ki (nM) | Reference |
| TSPO | Rat & Human | 0.33 - 9.30 | [1][2] |
| Off-Target | Ki or % Inhibition | Notes | Reference |
| 98 Off-targets | <50% inhibition at 10 µM | Broad selectivity screening | [2] |
| Melatonin 2 Receptor | < 1 µM | At least 59-fold lower affinity than for TSPO | [2] |
| Progesterone B Receptor | < 1 µM | At least 59-fold lower affinity than for TSPO | [2] |
| Adrenergic α2C Receptor | < 1 µM | At least 59-fold lower affinity than for TSPO | [2] |
| GABAA Receptor | > 600-fold higher Ki than for TSPO | Low affinity for the primary inhibitory neurotransmitter receptor | [2] |
Pharmacokinetics in Healthy Volunteers
Phase I clinical trials (NCT01364441 and NCT01489345) in healthy adult subjects have characterized the pharmacokinetic profile of (R)-ONO-2952.
Single Ascending Dose (SAD) Study (Fasted)
| Dose | Cmax (ng/mL) | AUClast (ng·h/mL) | Tmax (h) |
| 3 mg | 18.3 | 134 | 2.5 |
| 10 mg | 45.1 | 425 | 3.0 |
| 30 mg | 98.5 | 1160 | 3.0 |
| 100 mg | 201 | 2880 | 3.5 |
| 200 mg | 284 | 4680 | 3.0 |
| 400 mg | 398 | 7210 | 3.0 |
Multiple Ascending Dose (MAD) Study (Fed, 21 days)
| Dose | Cmax,ss (ng/mL) | AUC0-24,ss (ng·h/mL) | Accumulation Ratio (AUC) |
| 30 mg | 269 | 4030 | 2.50 |
| 60 mg | 512 | 7680 | 2.23 |
| 100 mg | 901 | 14300 | 2.73 |
Data presented as geometric means. Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; Cmax,ss: Cmax at steady state; AUC0-24,ss: AUC over a 24-hour dosing interval at steady state.[3]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of (R)-ONO-2952 for TSPO and its selectivity against other receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from rat whole brain or human platelets, known to express high levels of TSPO. Tissues were homogenized in ice-cold buffer and centrifuged to pellet the membranes, which were then washed and resuspended.
-
Radioligand: [3H]PK 11195, a well-characterized high-affinity TSPO ligand, was used as the radiotracer.
-
Assay Conditions: Assays were performed in 96-well plates. Membrane preparations were incubated with various concentrations of (R)-ONO-2952 and a fixed concentration of [3H]PK 11195 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled TSPO ligand (e.g., unlabeled PK 11195). Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 (concentration of (R)-ONO-2952 that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis of the competition binding data. The Ki was calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis for Noradrenaline Measurement
Objective: To measure the effect of (R)-ONO-2952 on stress-induced noradrenaline release in the rat brain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Surgical Procedure: Rats were anesthetized and a guide cannula for the microdialysis probe was stereotaxically implanted into the brain region of interest, such as the prefrontal cortex or amygdala.
-
Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before, during, and after the application of a stressor (e.g., restraint stress).
-
Noradrenaline Analysis: The concentration of noradrenaline in the dialysate samples was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), a highly sensitive method for catecholamine analysis.
-
Experimental Groups: Different groups of animals received either vehicle or varying doses of (R)-ONO-2952 prior to the stress exposure.
Neurosteroid Quantification by LC-MS/MS
Objective: To measure the levels of neurosteroids in the brain following stress and treatment with (R)-ONO-2952.
Methodology:
-
Tissue Collection: Following behavioral experiments, animals were euthanized, and brain regions of interest were rapidly dissected and frozen.
-
Sample Preparation: Brain tissue was homogenized and subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the neurosteroids from other brain components.
-
Derivatization: To enhance ionization efficiency and detection sensitivity, the extracted neurosteroids were often derivatized.
-
LC-MS/MS Analysis: The derivatized samples were analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separation of different neurosteroids was achieved on a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Mass Spectrometry: The eluting compounds were ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions were monitored for each neurosteroid to ensure high selectivity and accurate quantification.
-
-
Quantification: Absolute concentrations were determined by comparing the peak areas of the endogenous neurosteroids to those of stable isotope-labeled internal standards.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of (R)-ONO-2952.
Clinical Development
(R)-ONO-2952 has been investigated in clinical trials for its safety, tolerability, and efficacy in treating stress-related conditions.
Phase I Studies (NCT01364441, NCT01489345)
These studies in healthy volunteers established the safety and pharmacokinetic profile of (R)-ONO-2952. The results indicated that the drug was well-tolerated with a predictable pharmacokinetic profile, supporting its further development.[3]
Phase II Study in IBS-D (NCT01844180)
An exploratory Phase II study evaluated the efficacy and safety of (R)-ONO-2952 in female patients with diarrhea-predominant irritable bowel syndrome (IBS-D).[4] While the study did not meet its primary endpoints with statistical significance at the 5% level, improvements in IBS symptoms such as abdominal pain, stool consistency, and stool frequency were observed, particularly with the 60 mg dose.[4] The safety profile was comparable to placebo.[4]
Conclusion
(R)-ONO-2952 is a selective TSPO antagonist with a well-defined mechanism of action that involves the modulation of neurosteroid synthesis and noradrenergic activity. Preclinical studies have demonstrated its efficacy in animal models of stress and anxiety. While a Phase II trial in IBS-D showed promising signals of clinical activity, further investigation is warranted to establish its therapeutic potential in stress-related disorders. The comprehensive data on its pharmacology and pharmacokinetics provide a strong foundation for future research and development.
References
- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: exploratory phase 2 study of ONO-2952 in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
